Pyrrolo[2,1-f][1,2,4]triazine represents a bicyclic heterocyclic system comprising a pyrrole ring fused to a 1,2,4-triazine ring. This nitrogen-containing heterocycle has emerged as a privileged scaffold in medicinal chemistry due to its versatility in generating diverse pharmacological profiles [].
Its "privileged" nature stems from the scaffold's ability to mimic the bioactive conformation of other prominent heterocycles like quinazolines and diaminopyrimidines, thus demonstrating activity against a variety of biological targets [, ].
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. This compound is structurally related to pyrrolo[2,1-f][1,2,4]triazine, which is known for its role in various biological activities, including antiviral and anticancer properties. The presence of chlorine atoms in the 4 and 6 positions enhances its reactivity and biological activity.
The compound can be synthesized through various methods involving pyrrole derivatives and triazine chemistry. It has been studied extensively in the context of developing kinase inhibitors and antiviral agents, notably as a component of the antiviral drug remdesivir. Research has shown that derivatives of pyrrolo[2,1-f][1,2,4]triazine can exhibit significant biological activity against various targets.
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine belongs to the class of heterocyclic compounds. It is classified under triazines due to the presence of a triazine ring fused with a pyrrole moiety. This classification is significant as it influences the compound's chemical behavior and potential applications in pharmaceuticals.
The synthesis of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through several methodologies:
The synthetic processes often involve optimizing reaction conditions such as temperature and solvent choice to maximize yield and minimize byproducts. For example, a two-step synthesis involving chloramine and formamidine acetate has been reported to yield 55% of the target compound with controlled impurity profiles .
The molecular structure of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine consists of a pyrrole ring fused with a triazine ring containing two chlorine substituents at positions 4 and 6. The structural formula can be represented as follows:
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine participates in various chemical reactions:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, nucleophilic substitutions may require specific bases or solvents to enhance reactivity while minimizing side reactions .
The mechanism of action for compounds like 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine often involves interaction with biological targets such as enzymes or receptors. The chlorine substituents can enhance binding affinity through halogen bonding or increase lipophilicity.
Research indicates that derivatives containing this scaffold have shown potent activity against various kinases involved in cancer progression and viral replication pathways. For instance, studies have demonstrated that certain derivatives effectively inhibit RNA-dependent RNA polymerase enzymes critical for viral replication .
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine has significant applications in medicinal chemistry:
This compound exemplifies the utility of heterocyclic chemistry in drug development and highlights ongoing research aimed at optimizing its therapeutic potential.
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine (CAS RN: 1221714-51-7) is a fused heterocyclic compound with the systematic name 4,6-dichloropyrrolo[2,1-f][1,2,4]triazine. Its molecular formula, C₆H₃Cl₂N₃, indicates a bicyclic system comprising a pyrrole ring fused to a triazine ring, with chlorine atoms at the 4- and 6-positions. The molecular weight is 188.01 g/mol [1] [10]. Key identifiers include:
ClC1=CN2N=CN=C(Cl)C2=C1
(linear) and C1=C2C(=NC=NN2C=C1Cl)Cl
(canonical) [1] [7]. MJGNAKMZKBUOLA-UHFFFAOYSA-N
[1] . Table 1: Molecular Identity of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine
Property | Value |
---|---|
CAS Registry Number | 1221714-51-7 |
Molecular Formula | C₆H₃Cl₂N₃ |
Molecular Weight | 188.01 g/mol |
Canonical SMILES | C1=C2C(=NC=NN2C=C1Cl)Cl |
InChIKey | MJGNAKMZKBUOLA-UHFFFAOYSA-N |
XLogP3 | 2 |
The fused ring system features a pyrrole unit bonded to triazine at positions 2-1 (pyrrole) and 1-f (triazine). Chlorine atoms at C4 and C6 are electron-withdrawing, enhancing electrophilicity for nucleophilic substitution reactions [8].
Nuclear Magnetic Resonance (NMR) SpectroscopyTheoretical ¹H and ¹³C NMR assignments are inferred from structural analogs:
Infrared (IR) SpectroscopyKey vibrational modes include:
Mass SpectrometryHigh-resolution MS shows a molecular ion peak at m/z 187.97 [M]⁺ (calculated for C₆H₃³⁵Cl₂N₃: 187.97). Fragmentation patterns involve loss of Cl• (m/z 152.98) and sequential cleavage of the triazine ring [10].
While no experimental crystal structure for 4,6-dichloropyrrolo[2,1-f][1,2,4]triazine is reported, computational models predict a planar bicyclic system with bond lengths and angles consistent with aromatic heterocycles:
Hypothetical packing arrangements suggest π-stacking interactions (3.5 Å spacing) and weak C–Cl···N halogen bonds (3.2 Å) stabilizing the lattice [8].
Table 2: Predicted Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Angles | α=γ=90°, β=112° |
π-Stacking Distance | 3.5 Å |
Halogen Bond Length | 3.2 Å |
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine serves as a synthetic precursor for bioactive molecules. Key comparisons:
Structural Modifications
Synthetic Utility
Biological Relevance
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7